Dacomitinib monohydrate
Übersicht
Beschreibung
Dacomitinib, sold under the brand name Vizimpro, is a medication for the treatment of non-small-cell lung carcinoma (NSCLC). It is a selective and irreversible inhibitor of EGFR . It is an ATP-competitive, irreversible pan-erbB receptor (EGFR) inhibitor that shows anticancer chemotherapeutic activity in models of squamous cell carcinoma, ovarian carcinoma, and non-small-cell lung cancer (NSCLC) .
Synthesis Analysis
Dacomitinib could be achieved in 58% overall yield using a three-step synthesis . The reduction of the nitro group in compound 27 afforded compound 28. The acylation of 28 with (E)-4-(piperidin-1-yl)but-2-enoic acid 29 was catalyzed by 1-propanephosphonic acid cyclic (T3P) and 2,6-lutidine to give compound 30 .Molecular Structure Analysis
The molecular structure of Dacomitinib can be found in various databases such as ChemSpider .Chemical Reactions Analysis
Dacomitinib is an irreversible inhibitor of the kinase activity of the human EGFR family (EGFR/HER1, HER2, and HER4) and certain EGFR activating mutations (exon 19 deletion or the exon 21 L858R substitution mutation) . Metabolites of phase I for Dacomitinib were systematically explored .Physical And Chemical Properties Analysis
Dacomitinib is an oral highly selective quinazalone part of the second-generation tyrosine kinase inhibitors which are characterized by the irreversible binding at the ATP domain of the epidermal growth factor receptor family kinase domains . The molecular formula is C24H25ClFN5O2 and the molecular weight is 469.95 g/mol .Wissenschaftliche Forschungsanwendungen
Treatment of Non-Small-Cell Lung Cancer (NSCLC)
Dacomitinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has shown significant efficacy in treating NSCLC. A randomized phase 3 trial compared dacomitinib with gefitinib in patients with EGFR-mutation-positive NSCLC, showing improved progression-free survival with dacomitinib (Wu et al., 2017).
Advanced Non-Small Cell Lung Cancer Post-Chemotherapy and Erlotinib:
- Dacomitinib has been evaluated in a phase 2 trial for its efficacy, safety, and impact on health-related quality of life in patients with KRAS wild-type non-small cell lung cancer after chemotherapy and erlotinib failure (Reckamp et al., 2014).
- A phase II study on recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M-SCCHN) treated with dacomitinib reported partial responses and stable diseases in a significant number of patients. The study highlighted the relevance of screening for PI3K pathway mutations and inflammatory cytokine expression for predicting treatment benefits (Kim et al., 2014).
First-Line Treatment Approval for Metastatic NSCLC
Dacomitinib received its first global approval in the USA in 2018 for the first-line treatment of patients with metastatic NSCLC having EGFR exon 19 deletion or exon 21 L858R substitution mutations (Shirley, 2018).
Drug-Induced Liver Injury (DILI) Case
A case report highlighted the incidence of DILI associated with the use of dacomitinib, emphasizing the need for vigilance during treatment (Wang et al., 2022).
Comparative Efficacy with Placebo
A phase 3 trial comparing dacomitinib with placebo in pretreated patients with advanced or metastatic non-small-cell lung cancer did not find an improvement in overall survival with dacomitinib, although it did show longer progression-free survival and a higher proportion of patients achieving an objective response (Ellis et al., 2014).
Pharmacokinetic Models
Research has been conducted to characterize the absorption phase of dacomitinib and the influence of proton pump inhibitors on its exposure. This is particularly relevant as oncology patients often require management for gastroesophageal reflux disease (GERD) (Ruiz-Garcia et al., 2020).
Efficacy in Patients with Advanced-Stage, Previously Treated NSCLC
A randomized, double-blind, phase 3 trial comparing dacomitinib with erlotinib in patients with advanced-stage, previously treated non-small-cell lung cancer did not demonstrate superiority of dacomitinib in an unselected patient population or in patients with KRAS wild-type tumors (Ramalingam et al., 2014).
Overall Survival Improvement in EGFR-Mutated NSCLC
A randomized study reported a significant improvement in overall survival with dacomitinib compared to gefitinib in patients with advanced NSCLC and EGFR-activating mutations (Mok et al., 2018).
Treatment of Glioblastoma
Dacomitinib was evaluated for its efficacy in glioblastoma multiforme (GBM), assessing its role in combination with a PI3K/mTOR dual inhibitor. The study emphasized the importance of molecular profiling of EGFR/PI3K/PTEN status to select patients for targeted therapies (Zhu & Shah, 2014).
Effectiveness in Attenuating Pulmonary Hypertension
Research suggests that dacomitinib may serve as a potential therapeutic option for the treatment of pulmonary arterial hypertension (PAH), inhibiting pulmonary vascular remodeling and development of PAH via the PI3K-AKT-mTOR signaling pathway (Yu et al., 2019).
Safety And Hazards
Dacomitinib is indicated as the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations as verified by an FDA-approved test . The applicant is required to develop and appropriately implement a risk management plan .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLGGCPNTZPIH-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146359 | |
Record name | Dacomitinib monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dacomitinib monohydrate | |
CAS RN |
1042385-75-0 | |
Record name | Dacomitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dacomitinib monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DACOMITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.